N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide
CAS No.:
Cat. No.: VC8719311
Molecular Formula: C21H16ClN5O4
Molecular Weight: 437.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16ClN5O4 |
|---|---|
| Molecular Weight | 437.8 g/mol |
| IUPAC Name | N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-nitrobenzamide |
| Standard InChI | InChI=1S/C21H16ClN5O4/c1-12-9-17-18(25-26(24-17)13-7-8-20(31-2)15(22)10-13)11-16(12)23-21(28)14-5-3-4-6-19(14)27(29)30/h3-11H,1-2H3,(H,23,28) |
| Standard InChI Key | WUWDHWYKUTXVTN-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC(=C(C=C4)OC)Cl |
| Canonical SMILES | CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC(=C(C=C4)OC)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
A benzotriazole core (a fused bicyclic system of benzene and triazole rings), which confers stability and electronic diversity .
-
A 3-chloro-4-methoxyphenyl substituent at the 2-position of the benzotriazole ring, introducing steric bulk and polar functional groups .
-
A 2-nitrobenzamide group at the 5-position, contributing hydrogen-bonding capabilities and redox activity .
This arrangement creates a planar yet sterically hindered molecule with a molecular formula of and a molecular weight of 437.8 g/mol.
Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 437.8 g/mol | |
| logP (Partition Coefficient) | Estimated 3.8–4.2 | * |
| Hydrogen Bond Acceptors | 8 | |
| Hydrogen Bond Donors | 1 | |
| Topological Polar Surface Area | 82.9 Ų |
*logP estimated via analogy to structurally similar benzotriazoles .
The nitro group () at the benzamide’s 2-position enhances electrophilicity, potentially facilitating interactions with biological nucleophiles . Meanwhile, the chloro-methoxy substitution pattern on the phenyl ring may influence metabolic stability and membrane permeability .
Synthesis and Characterization
Synthetic Pathways
While no explicit protocol for this compound exists in published literature, its synthesis likely follows established benzotriazole functionalization strategies :
-
Benzotriazole Core Formation:
-
Nitrobenzamide Installation:
Chromatographic separation (e.g., silica gel with petroleum ether/ethyl acetate gradients) would resolve regioisomers arising from benzotriazole’s tautomeric equilibria .
Analytical Characterization
Key spectral data anticipated for this compound include:
-
¹H NMR: Distinct signals for methyl (–CH₃) at δ 2.4–2.6 ppm, methoxy (–OCH₃) at δ 3.8–4.0 ppm, and aromatic protons split by substituent effects .
-
MS (ESI+): Molecular ion peak at m/z 438.8 ([M+H]⁺).
-
IR: Stretching vibrations for nitro groups (~1520 cm⁻¹) and amide carbonyls (~1680 cm⁻¹) .
Biological and Functional Applications
Material Science Applications
Benzotriazoles serve as:
-
UV Stabilizers: The nitro group could enhance photostability in polymers, though chloro substituents may reduce compatibility .
-
Corrosion Inhibitors: Planar structure facilitates adsorption onto metal surfaces, with the nitro group acting as an electron sink.
Comparative Analysis with Related Compounds
This comparison highlights how nitro group positioning and ancillary substituents modulate bioactivity and physicochemical behavior.
Challenges and Future Directions
Synthetic Optimization
-
Regioselectivity Issues: Benzotriazole’s 1H/2H tautomerism complicates selective functionalization . Microwave-assisted synthesis could improve yield and selectivity .
-
Nitro Group Reduction: Catalytic hydrogenation of the nitro to an amine may expand derivatization options .
Biological Screening Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume